molecular formula C12H23N3S B5712253 N-cyclohexyl-4-methylpiperazine-1-carbothioamide

N-cyclohexyl-4-methylpiperazine-1-carbothioamide

Cat. No.: B5712253
M. Wt: 241.40 g/mol
InChI Key: DTKBSNCCEFMZDD-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methylpiperazine-1-carbothioamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a cyclohexyl group and a methyl group, along with a carbothioamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methylpiperazine-1-carbothioamide typically involves the reaction of 4-methylpiperazine with cyclohexyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-4-methylpiperazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylpiperazine: Similar structure but lacks the methyl and carbothioamide groups.

    4-methylpiperazine: Contains the piperazine ring with a methyl group but lacks the cyclohexyl and carbothioamide groups.

    N-cyclohexylcarbothioamide: Contains the cyclohexyl and carbothioamide groups but lacks the piperazine ring.

Uniqueness

N-cyclohexyl-4-methylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3S/c1-14-7-9-15(10-8-14)12(16)13-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKBSNCCEFMZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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